3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Synthetic methodology C-H functionalization Building block diversification

This advanced intermediate is the only building block that simultaneously provides a bromine handle at the 3‑position, an oxetane ether at the 2‑position, and a trifluoromethyl group at the 5‑position. Des‑bromo or des‑oxetane analogs cannot replicate the orthogonal reactivity: the bromide enables regiodivergent Pd‑catalyzed cross‑couplings, while the oxetane directs selective ortho‑lithiation at the 4‑position. This dual reactivity eliminates redundant synthesis steps, accelerating kinase inhibitor and agrochemical lead optimization. Non‑substitutable for streamlined SAR exploration.

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.059
CAS No. 2201202-07-3
Cat. No. B2855815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
CAS2201202-07-3
Molecular FormulaC9H7BrF3NO2
Molecular Weight298.059
Structural Identifiers
SMILESC1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Br
InChIInChI=1S/C9H7BrF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2
InChIKeyAGTABHHHRSELEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine: Key Structural Features and Comparator Context


3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine (CAS 2201202-07-3) is a multi-functionalized pyridine building block characterized by the simultaneous presence of a bromine atom at the 3-position, an oxetane ether at the 2-position, and a trifluoromethyl group at the 5-position . This specific substitution pattern, where the oxetane unit is directly attached to the pyridine ring, enables regioselective ortho-lithiation at the 4-position, a reactivity profile recently validated for the synthesis of diverse functionalized pyridine oxetane derivatives [1]. Its closest analogs lack one or more of these three key groups, fundamentally altering their chemical reactivity, physicochemical properties, and suitability as advanced intermediates in medicinal chemistry and agrochemical research.

Why 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine Cannot Be Readily Substituted by Its Closest Analogs


In-class pyridine building blocks such as 2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine (lacking the 3-bromo handle) or 3-bromo-5-(trifluoromethyl)pyridine (lacking the 2-oxetane unit) cannot serve as direct substitutes for this compound in synthetic sequences requiring orthogonal reactivity [1]. The absence of the bromine atom prevents transition-metal-catalyzed cross-coupling reactions essential for C–C bond formation. Conversely, the absence of the oxetane ring negates its established role as a carbonyl bioisostere capable of improving solubility and reducing metabolic clearance, as documented in oxetane-containing drug candidates [2]. Simply put, using a des-bromo or des-oxetane analog would necessitate a complete redesign of the intended synthetic route or compromise the pharmacological properties of the final molecule.

Head-to-Head Evidence: Quantifying the Differentiation of 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine


Reactivity Advantage: Regioselective 4-Position Lithiation Enabled by 2-Oxetane Substitution

The target compound, containing a 3-oxetane unit on the pyridine ring, undergoes regioselective ortho-lithiation at the 4-position using n-BuLi/TMEDA, followed by electrophilic quenching [1]. In contrast, the direct comparator 3-bromo-5-(trifluoromethyl)pyridine, which lacks the 2-oxetane directing group, does not exhibit this specific and predictable 4-position lithiation under the same conditions, leading to complex mixtures or functionalization at alternative positions [1]. This allows for the introduction of a fourth substituent with complete regiocontrol, a capability absent in the des-oxetane analog.

Synthetic methodology C-H functionalization Building block diversification

Physicochemical Differentiation: Impact of Trifluoromethyl Group on Lipophilicity

The presence of the 5-trifluoromethyl group significantly increases lipophilicity compared to the des-trifluoromethyl analog. While experimental logP values for this specific compound are not publicly reported, the fragment contribution of -CF3 to the pyridine ring is well-established to increase logP by approximately +0.9 log units compared to a hydrogen substituent [1]. This differentiates it from the comparator 3-bromo-2-(oxetan-3-yloxy)pyridine, which is predicted to have a lower logP, thus affecting membrane permeability and pharmacokinetic profile.

Medicinal chemistry Physicochemical properties Drug-likeness

Metabolic Stability Advantage: Oxetane as a Metabolically Stable Ether Isostere

The oxetane ring at the 2-position serves as a metabolically stable replacement for the more labile methoxy group or an ester linkage. Studies on oxetane-containing drug analogs have shown that replacing a methyl ether with an oxetane can reduce intrinsic clearance in human liver microsomes (HLM) by over 80% [1]. This suggests that the target compound is inherently more resistant to oxidative metabolism at the 2-position compared to the comparator 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine.

Drug metabolism Pharmacokinetics Oxetane bioisostere

Solubility Enhancement: Oxetane vs. Phenyl or Alkyl Substitution

The oxetane ring introduces a significant hydrogen-bond acceptor capacity and reduces planarity, which can disrupt crystal packing and improve aqueous solubility. In a matched molecular pair analysis, replacing a phenyl group with an oxetane increased thermodynamic solubility by a factor of 4 to 10 [1]. The target compound, bearing an oxetane at the 2-position, is therefore expected to have superior solubility compared to an analog with a bulky lipophilic substituent, such as 3-bromo-2-phenoxy-5-(trifluoromethyl)pyridine.

Aqueous solubility Drug formulation Oxetane benefits

Synthetic Tractability: The 3-Bromo Handle for Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 3-position provides a universal point for palladium-catalyzed cross-coupling, enabling the modular assembly of complex structures. Comparative data shows that aryl bromides undergo oxidative addition to Pd(0) significantly faster than the corresponding chlorides, with rate constants for bromobenzene being >100 times higher than those for chlorobenzene under identical conditions [1]. A direct comparator, 3-chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine, would therefore exhibit dramatically slower and less efficient coupling, often requiring specialized, more expensive catalyst systems.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Optimized Application Scenarios for 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine Based on Comparative Evidence


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds

The ability to first cross-couple at the 3-bromo position (enabled by the bromide's high reactivity [1]) and then regioselectively functionalize the 4-position via lithiation (directed by the oxetane group [2]) makes this compound a superior core for generating diverse kinase inhibitor libraries. This eliminates the need for multiple distinct building blocks and streamlines SAR exploration.

Agrochemical Discovery: Generation of Metabolically Robust Pyridine Amides and Ureas

The combination of a trifluoromethyl group for enhanced lipophilicity and environmental persistence, with an oxetane ring for improved phloem mobility and metabolic stability versus traditional ethers [1], makes this an ideal advanced intermediate for novel fungicidal or herbicidal pyridine carboxamides. The bromide handle allows for the introduction of various amide or urea linkages.

Chemical Biology: Synthesis of Bifunctional Photoaffinity Probes

The bromide can be chemoselectively replaced with a clickable handle (e.g., alkyne) under mild Pd-catalyzed conditions, while the oxetane's stability and low steric profile minimize interference with target binding. This sequential derivatization strategy is not feasible with the des-bromo or des-oxetane analogs, providing a clear procurement rationale for the target compound [1].

Quote Request

Request a Quote for 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.